molecular formula C11H12N2 B596390 (8-Methylquinolin-5-yl)methanamine CAS No. 1211489-11-0

(8-Methylquinolin-5-yl)methanamine

Cat. No. B596390
CAS RN: 1211489-11-0
M. Wt: 172.231
InChI Key: MJZJHOJWWBVSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8-Methylquinolin-5-yl)methanamine” is an organic compound with the molecular formula C11H12N2 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “(8-Methylquinolin-5-yl)methanamine” consists of a quinoline ring with a methyl group at the 8th position and a methanamine group at the 5th position .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Thomas, Adhikari, and Shetty (2010) on derivatives of (8-methylquinolin-5-yl)methanamine, specifically [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, revealed moderate to very good antibacterial and antifungal activities against pathogenic strains. This indicates potential applications in developing antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Chemical Applications

Zhang, Ren, and Liu (2015) developed a palladium-catalyzed nitration method for 8-methylquinolines. The resulting (nitromethyl)quinolines could be selectively reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines, showcasing its utility in chemical synthesis (Zhang, Ren, & Liu, 2015).

Antitumor Activity

Károlyi et al. (2012) synthesized a series of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including derivatives containing ferrocene. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi et al., 2012).

Catalysts in Chemical Reactions

Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and developed N-heterocyclic ruthenium(II) complexes, which were effective catalysts in transfer hydrogenation reactions, demonstrating a potential application in catalysis (Karabuğa et al., 2015).

Food Preservative Development

Kim, Lee, and Yang (2014) investigated the antimicrobial activities of 4-methylquinoline analogues against foodborne bacteria. This research suggested that these compounds, including 8-methylquinoline derivatives, could be beneficial in developing natural preservatives for food products (Kim, Lee, & Yang, 2014).

Safety and Hazards

The safety and hazards of “(8-Methylquinolin-5-yl)methanamine” are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

(8-methylquinolin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZJHOJWWBVSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)CN)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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